

Application Notes and Protocols: Establishing a Reliable Imiquimod-Induced Psoriasis Animal Model

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Compound of Interest

Compound Name: *Imiquimod maleate*

Cat. No.: *B8069374*

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Audience: Researchers, scientists, and drug development professionals.

Introduction

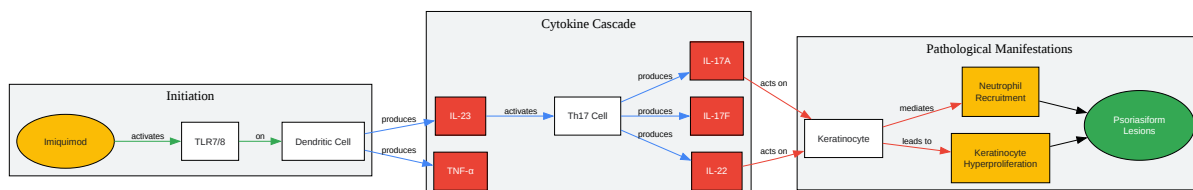
The imiquimod (IMQ)-induced psoriasis model is a widely utilized preclinical tool that recapitulates key features of human plaque psoriasis.[1][2] Topical application of imiquimod, a Toll-like receptor 7/8 (TLR7/8) agonist, induces a rapid and robust inflammatory response in the skin of mice, characterized by erythema, scaling, and epidermal thickening (acanthosis).[3][4] This model is particularly valuable for studying the pathogenesis of psoriasis and for the preclinical screening of novel therapeutic agents.[5][6] The underlying mechanism involves the activation of the IL-23/IL-17 inflammatory axis, a critical pathway in human psoriasis.[5][7]

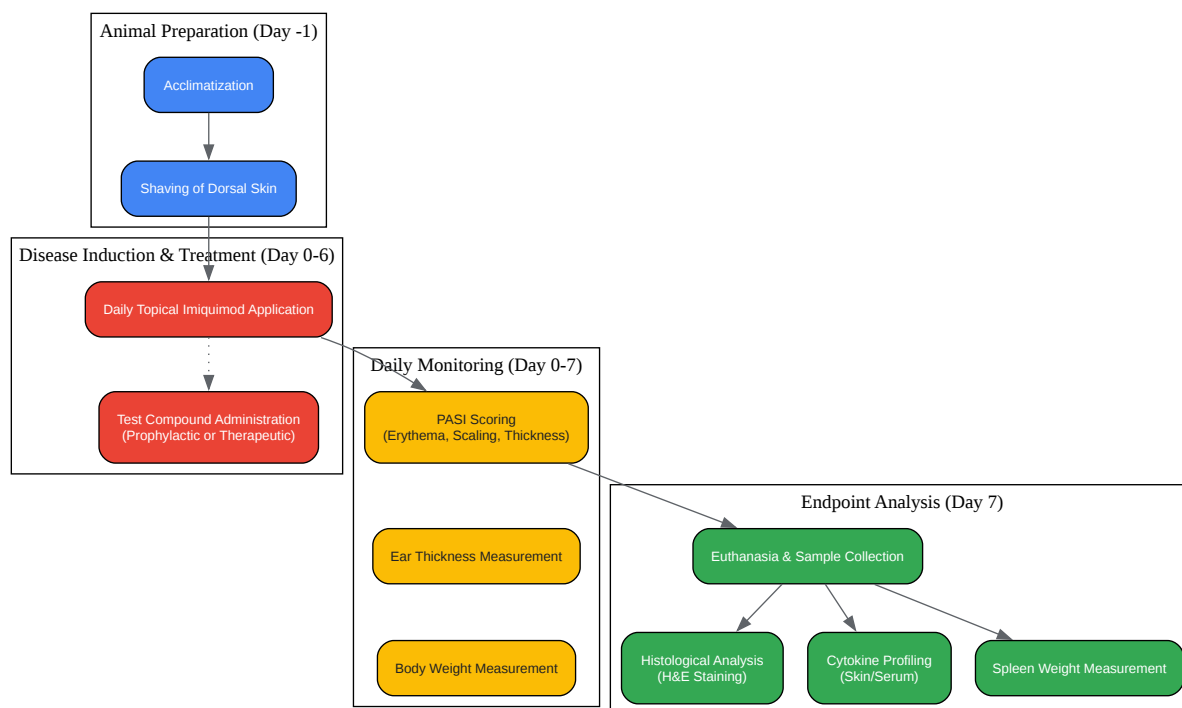
These application notes provide detailed protocols for establishing and evaluating the imiquimod-induced psoriasis model, along with data presentation guidelines and visualizations of key pathways and workflows.

Key Signaling Pathway in Imiquimod-Induced Psoriasis

Imiquimod application on murine skin initiates an inflammatory cascade that closely mirrors human psoriasis. As a TLR7/8 agonist, imiquimod primarily activates dendritic cells, leading to the production of pro-inflammatory cytokines, notably IL-23 and TNF- α . [6][8] IL-23 plays a

central role in promoting the differentiation and activation of T helper 17 (Th17) cells, which in turn produce IL-17A, IL-17F, and IL-22.[5][7] These cytokines act on keratinocytes, inducing hyperproliferation, altered differentiation, and the production of chemokines that recruit neutrophils and other immune cells to the skin, thus perpetuating the inflammatory response.[5][7]





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